![molecular formula C19H19N3O2 B2597248 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylbenzamide CAS No. 891126-24-2](/img/structure/B2597248.png)
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylbenzamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
- Researchers have explored the antimicrobial potential of this compound. Specifically, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide derivatives have shown promising activity against multidrug-resistant Gram-positive pathogens . These derivatives could serve as scaffolds for developing new antimicrobial candidates.
- Thiazole derivatives synthesized from this compound have been evaluated for their antimicrobial properties. Some of these derivatives exhibit excellent activity against methicillin-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium (E. faecium) . These findings highlight their potential as novel antibiotics.
- N,N-dialkyl amides, including this compound, have been utilized as versatile synthons for heterocycle synthesis . The compound’s structure allows for diverse modifications, making it valuable in constructing complex heterocyclic frameworks.
- Certain derivatives of this compound exhibit broad-spectrum antifungal activity against drug-resistant Candida strains. For instance, ester 8f demonstrated superior activity against Candida auris compared to fluconazole . These findings suggest potential applications in antifungal drug development.
- The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate led to the synthesis of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . These compounds have interesting structural features and may find applications in medicinal chemistry.
Antimicrobial Activity
Thiazole Derivatives for Antibiotics
Heterocycle Synthesis
Candida Strains and Antifungal Activity
1,4,5,6-Tetrahydro-4(1H)pyridones
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-7-13(3)15(9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXUYSIZLNDXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide |
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